molecular formula C12H17N3S B1483399 2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine CAS No. 2098095-27-1

2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine

Cat. No.: B1483399
CAS No.: 2098095-27-1
M. Wt: 235.35 g/mol
InChI Key: LHHFRIYHKSHWGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine is a useful research compound. Its molecular formula is C12H17N3S and its molecular weight is 235.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine: plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the thiophene ring in the compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . Additionally, the pyrazole ring can bind to certain protein kinases, potentially modulating signaling pathways involved in cell growth and differentiation . These interactions highlight the compound’s potential as a modulator of enzymatic activity and cellular signaling.

Cellular Effects

The effects of This compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival . Furthermore, the compound can affect the expression of genes related to apoptosis, inflammation, and oxidative stress, thereby impacting cellular health and function .

Molecular Mechanism

At the molecular level, This compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, altering their activity. For instance, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, it can activate or inhibit transcription factors, leading to changes in gene expression . These molecular interactions underscore the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a reduction in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged activation or inhibition of signaling pathways .

Properties

IUPAC Name

2-(1-ethyl-3-thiophen-3-ylpyrazol-4-yl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3S/c1-3-15-8-10(4-6-13-2)12(14-15)11-5-7-16-9-11/h5,7-9,13H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHFRIYHKSHWGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CSC=C2)CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine
Reactant of Route 2
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine
Reactant of Route 3
Reactant of Route 3
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine
Reactant of Route 4
Reactant of Route 4
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine
Reactant of Route 5
Reactant of Route 5
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine
Reactant of Route 6
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.